5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid

Lipophilicity Drug Design ADME Prediction

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1019109-33-1) is a trisubstituted benzofuran-2-carboxylic acid derivative bearing a C3 methyl group and a C5 isopropyl substituent on the benzofuran core. The compound possesses a molecular formula of C₁₃H₁₄O₃, a molecular weight of 218.25 g/mol, a computed XLogP3-AA of 3.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 50.4 Ų.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B12123189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)C(C)C)C(=O)O
InChIInChI=1S/C13H14O3/c1-7(2)9-4-5-11-10(6-9)8(3)12(16-11)13(14)15/h4-7H,1-3H3,(H,14,15)
InChIKeyQXLLNILHUHYJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid: chemical identity and procurement-relevant profile


5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid (CAS 1019109-33-1) is a trisubstituted benzofuran-2-carboxylic acid derivative bearing a C3 methyl group and a C5 isopropyl substituent on the benzofuran core [1]. The compound possesses a molecular formula of C₁₃H₁₄O₃, a molecular weight of 218.25 g/mol, a computed XLogP3-AA of 3.7, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 50.4 Ų [1]. The dual alkyl substitution pattern distinguishes it from simpler benzofuran-2-carboxylic acid scaffolds and modulates key physicochemical parameters relevant to both synthetic utility and potential biological target engagement .

Why 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid cannot be replaced by generic benzofuran-2-carboxylic acids


Benzofuran-2-carboxylic acid derivatives are frequently employed as a scaffold class in medicinal chemistry and agrochemical discovery [1]; however, within this class, substitution pattern, particularly at the C5 and C3 positions, exerts profound effects on lipophilicity, steric bulk, and electronic distribution. The target compound's C5 isopropyl group elevates its computed logP by approximately 1.3 units relative to the unsubstituted benzofuran-2-carboxylic acid and by 1.2 units relative to the 3-methyl analog [2]. This difference in lipophilicity can shift membrane permeability, off-target binding profiles, and solubility characteristics in ways that render simple replacement with a lower homolog or des-isopropyl analog chemically and pharmacologically misleading in structure–activity relationship (SAR) studies [3]. Unless the specific isopropyl substitution is replicated, the physicochemical and potentially bioactivity landscape of any downstream derivative or screening library will be altered, compromising reproducibility and hit validation.

Quantitative differentiation data for 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid


Lipophilicity enhancement by C5 isopropyl substitution versus des-isopropyl analogs

The target compound's computed XLogP3-AA of 3.7 represents a substantial increase in lipophilicity compared to both the unsubstituted benzofuran-2-carboxylic acid (XLogP3 2.4) and the 3-methyl analog lacking the C5 isopropyl group (XLogP3-AA 2.5) [1]. This ΔlogP of 1.2–1.3 log units translates to an approximately 15- to 20-fold higher octanol–water partition coefficient, a magnitude of difference that routinely alters membrane permeation rates, plasma protein binding, and CYP enzyme interactions in medicinal chemistry programs [2].

Lipophilicity Drug Design ADME Prediction

Increased molecular weight and rotatable bond count relative to parent scaffold

The target compound (MW 218.25 g/mol; 2 rotatable bonds) is significantly heavier and more flexible than benzofuran-2-carboxylic acid (MW 162.14 g/mol; 1 rotatable bond) and the 3-methyl analog (MW 176.17 g/mol; 1 rotatable bond) [1]. The additional isopropyl group contributes approximately 42–56 Da of molecular weight and introduces an extra freely rotating bond, features that can enhance binding site complementarity in hydrophobic enzyme pockets but may also reduce ligand efficiency metrics commonly used in fragment-based screening [2].

Molecular Properties Fragment-Based Drug Discovery Scaffold Differentiation

Predicted thermal stability and storage profile based on melting point

The predicted melting point of the target compound is 133 °C, which is approximately 60 °C lower than the experimentally determined melting points of 3-methylbenzofuran-2-carboxylic acid (194–197 °C) and benzofuran-2-carboxylic acid (193–196 °C) . This lower predicted melting point, combined with the recommended storage condition of 2–8 °C under nitrogen , indicates that the 5-isopropyl substitution substantially reduces crystal lattice energy, potentially improving solubility in organic solvents but also necessitating more stringent temperature control during long-term storage compared to the higher-melting parent scaffolds [1].

Thermal Properties Compound Handling Procurement Specifications

Differentiation from amide and ester bioisosteres: carboxylic acid as a hydrogen bond donor and synthetic handle

The free carboxylic acid group of the target compound provides both a hydrogen bond donor and acceptor motif (HBD = 1, HBA = 3) [1], distinguishing it from the corresponding ethyl ester (e.g., 4-[(S)-2-hydroxy-3-(isopropylamino)propyloxy]-3-methylbenzofuran-2-carboxylic acid ethyl ester) and N-isopropyl amide derivatives (e.g., N-isopropyl-3-methylbenzofuran-2-carboxamide) [2]. The carboxylic acid enables direct conjugation to amines, alcohols, and hydrazines via standard amide/ester coupling without requiring a deprotection step, a practical advantage in library synthesis. Amide derivatives of substituted 3-methylbenzofuran-2-carboxylic acids have demonstrated anticancer activity with IC₅₀ values as low as 0.858 µM against A549 lung cancer cells, but such activity is contingent on the specific amide appendage and cannot be assumed for the free acid [3].

Bioisosterism Synthetic Versatility Fragment Linking

Defined research and industrial use cases for 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid


Fragment-based drug discovery targeting lipophilic enzyme pockets

With an XLogP3 of 3.7 and a molecular weight of 218.25 g/mol, this compound occupies a physicochemical space suited for hydrophobic sub-pockets in targets such as cyclooxygenase, lipoxygenase, or nuclear hormone receptors [1]. The 5-isopropyl group provides steric bulk and lipophilicity not available from 3-methylbenzofuran-2-carboxylic acid (XLogP 2.5), enabling fragment growing or linking strategies where enhanced target affinity via hydrophobic contacts is desired .

Diversity-oriented synthesis and combinatorial library construction

The free carboxylic acid functionality permits direct amide coupling with diverse amine building blocks, facilitating the rapid generation of compound libraries for high-throughput screening [1]. The pre-installed 5-isopropyl and 3-methyl substituents introduce skeletal diversity early in the synthetic sequence, reducing the number of steps needed to achieve three-dimensional structural variation compared to starting from unsubstituted benzofuran-2-carboxylic acid .

Physicochemical reference standard for benzofuran SAR studies

The compound can serve as a lipophilic reference point in ADME profiling panels, where its XLogP of 3.7, TPSA of 50.4 Ų, and single HBD define a specific region of property space [1]. Using this compound alongside the des-isopropyl analogs (XLogP 2.4–2.5) allows systematic evaluation of how incremental lipophilicity changes affect membrane permeability, metabolic stability, and off-target pharmacology within a congeneric benzofuran series .

Synthetic intermediate for benzofuran-based agrochemical or material science precursors

The carboxylic acid group enables conversion to acid chlorides, esters, amides, or reduced alcohols, making this compound a versatile entry point for non-pharmaceutical benzofuran derivatives such as fluorescent probes, liquid crystal dopants, or agrochemical intermediates [1]. The 5-isopropyl substituent imparts increased organic solubility and altered electronic properties relative to parent benzofuran-2-carboxylic acid, as reflected in the predicted lower melting point (133 °C vs ~195 °C) .

Quote Request

Request a Quote for 5-Isopropyl-3-methyl-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.